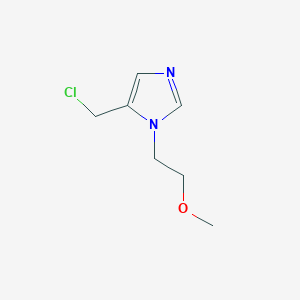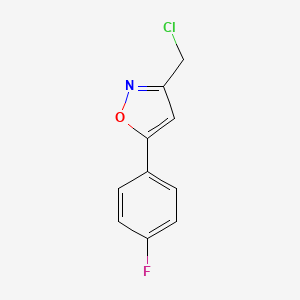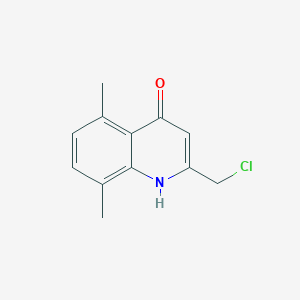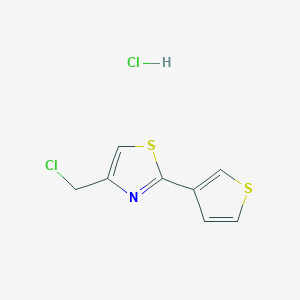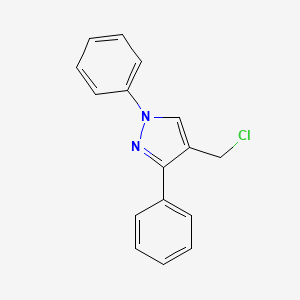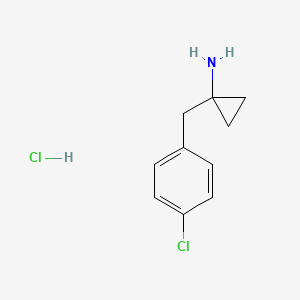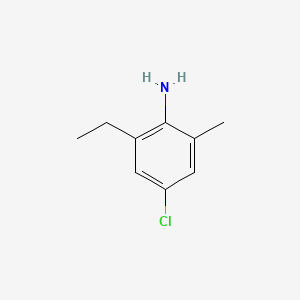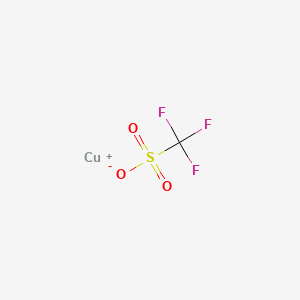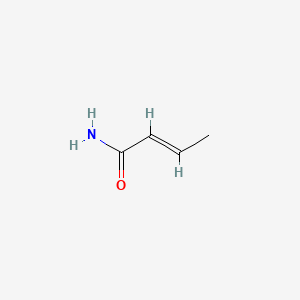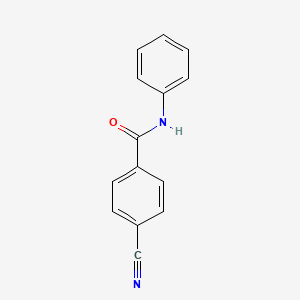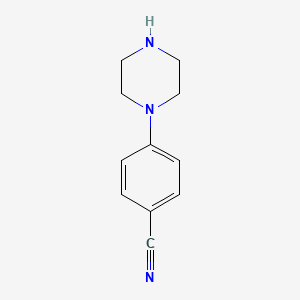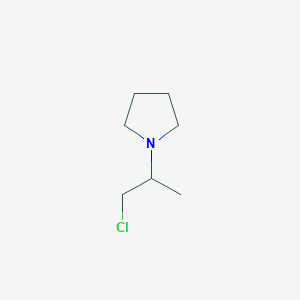
1-(1-Chloropropan-2-yl)pyrrolidine
Übersicht
Beschreibung
“1-(1-Chloropropan-2-yl)pyrrolidine” is a chemical compound with the formula C7H14ClN . It is used in scientific research, finds application in organic synthesis, pharmaceutical development, and as a potential catalyst.
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound has a molecular weight of 147.65 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point, but the exact value is not provided . The compound is also characterized by its linear structure formula .Wissenschaftliche Forschungsanwendungen
Polar [3+2] Cycloaddition Studies
- Application : Pyrrolidines like 1-(1-Chloropropan-2-yl)pyrrolidine are key in the synthesis of various compounds through cycloaddition reactions. Research by Żmigrodzka et al. (2022) demonstrates the synthesis of pyrrolidines in a polar [3+2] cycloaddition process, highlighting their utility in producing complex organic structures (Żmigrodzka et al., 2022).
Arylation in Ionic Liquids
- Application : The study by Velázquez et al. (2010) focused on the reactivity of pyrrolidine derivatives in ionic liquids, showing their potential for use in diverse chemical reactions and indicating their stability and reactivity under different conditions (Velázquez et al., 2010).
Spectroscopic Studies for Identification
- Application : Nycz et al. (2016) utilized pyrrolidine derivatives for identification through spectroscopic methods, indicating their importance in analytical chemistry, especially in identifying complex organic compounds (Nycz et al., 2016).
Antiarrhythmic and Antihypertensive Effects
- Application : Malawska et al. (2002) synthesized pyrrolidine derivatives and tested them for antiarrhythmic and antihypertensive activities, suggesting their potential pharmaceutical applications (Malawska et al., 2002).
Synthesis of Dithiolium Derivatives
- Application : Sarbu et al. (2019) demonstrated the synthesis of dithiolium derivatives from pyrrolidines, which have potential applications in the development of novel compounds for various industrial uses (Sarbu et al., 2019).
Organocatalyst Studies
- Application : Yan-fang (2008) explored pyrrolidine derivatives as organocatalysts, emphasizing their role in catalyzing asymmetric reactions, crucial in synthetic organic chemistry (Yan-fang, 2008).
Safety and Hazards
“1-(1-Chloropropan-2-yl)pyrrolidine” is classified as a hazardous chemical. It has a signal word of “Danger” and is classified as 6.1. The precautionary statements include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501. The hazard statements include H301-H311-H331-H341 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-chloropropan-2-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-7(6-8)9-4-2-3-5-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSFPUQIKOUVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)
